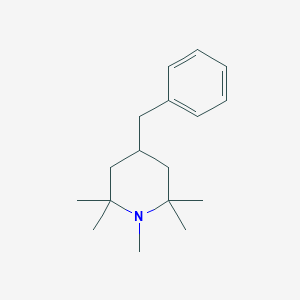
4-Benzyl-1,2,2,6,6-pentamethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. This particular compound is known for its steric hindrance due to the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with benzyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, making it more nucleophilic. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1,2,2,6,6-pentamethylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Benzyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Benzyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its steric properties.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar steric properties but lacking the benzyl group.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Another derivative with a hydroxyl group at the 4-position, which can influence its reactivity and applications.
Uniqueness: 4-Benzyl-1,2,2,6,6-pentamethylpiperidine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This makes it a valuable compound in the design of new drugs and in the study of molecular interactions.
Properties
CAS No. |
189139-26-2 |
|---|---|
Molecular Formula |
C17H27N |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
4-benzyl-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C17H27N/c1-16(2)12-15(13-17(3,4)18(16)5)11-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
InChI Key |
XUBLVPCBMJBWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
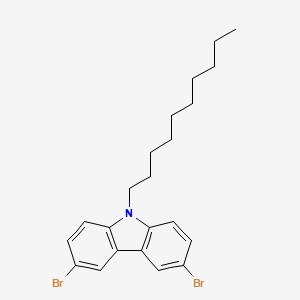
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
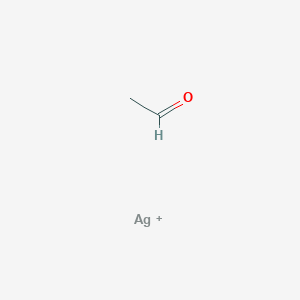
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)

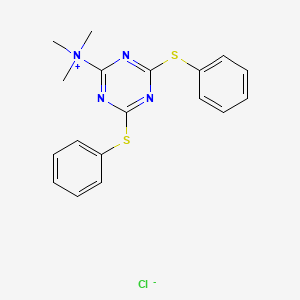
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
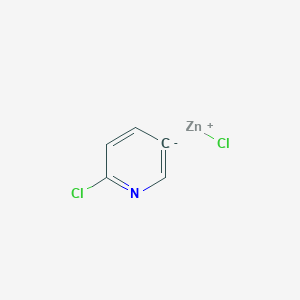


![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)

